2-Chloro-6-iodoquinazoline is a heterocyclic compound with the molecular formula . It is classified as a derivative of quinazoline, a benzo-fused N-heterocyclic framework known for its diverse biological activities. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
The compound can be synthesized through various halogenation reactions, particularly involving the iodination of 2-chloroquinazoline. It is classified under heterocyclic compounds, specifically as a halogenated quinazoline derivative. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry .
The synthesis of 2-chloro-6-iodoquinazoline typically involves the following steps:
The molecular structure of 2-chloro-6-iodoquinazoline can be represented by its canonical SMILES notation: C1=CC2=NC(=NC=C2C=C1I)Cl
. The compound features a quinazoline core with chlorine and iodine substituents at the 2 and 6 positions, respectively.
2-Chloro-6-iodoquinazoline is versatile in chemical reactions:
The mechanism of action for compounds like 2-chloro-6-iodoquinazoline often involves:
The primary applications of 2-chloro-6-iodoquinazoline include:
The C(6)-I bond in 2-chloro-6-iodoquinazoline exhibits exceptional reactivity in Pd/Cu-catalyzed cross-coupling reactions due to its low bond dissociation energy (66.45 kcal/mol), enabling sequential functionalization while preserving the C(4)-Cl bond. This differential reactivity forms the basis for constructing complex polycarbo-substituted quinazolines.
Palladium-catalyzed Sonogashira coupling at the C(6)-I position proceeds regioselectively at room temperature using PdCl₂(PPh₃)₂/CuI catalysts with Cs₂CO₃ base in THF. This reaction installs alkynyl groups (e.g., phenylethynyl or hydroxyalkyl chains) with >90% selectivity, yielding 6-alkynyl-2-chloroquinazolines like 4a (Table 1). Subsequent Suzuki-Miyaura coupling activates the C(4)-Cl bond under intensified conditions (elevated temperature, Pd(OAc)₂/XPhos catalytic system), enabling aryl/heteroaryl introduction. This sequential approach demonstrates remarkable chemoselectivity: the intrinsically labile C-I bond reacts first despite the α-nitrogen-activated C(4)-Cl bond [1] [4].
Table 1: Sequential Sonogashira-Suzuki Coupling Applications
Quinazoline | Alkyne | Product (Sonogashira) | Boronic Acid | Final Product (Suzuki) | Yield |
---|---|---|---|---|---|
3a (R=H) | Ph-C≡CH | 4a | 4-MeO-C₆H₄B(OH)₂ | 4-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline | 78% |
3b (R=F) | HO(CH₂)₂C≡CH | 4b | 3-FurylB(OH)₂ | 4-(furan-3-yl)-6-(4-hydroxybut-1-ynyl)quinazoline | 72% |
3d (R=OMe) | Ph-C≡CH | 4d | 4-CN-C₆H₄B(OH)₂ | 4-(4-cyanophenyl)-6-(phenylethynyl)quinazoline | 68% |
One-pot methodologies eliminate intermediate purification steps. The bis-Sonogashira approach employs two distinct terminal alkynes added sequentially: The first alkyne couples selectively at C(6)-I within 2 hours under mild conditions (PdCl₂(PPh₃)₂/CuI, THF, rt), after which the second alkyne and additional catalyst install a substituent at C(4)-Cl under heating (60°C). Similarly, Sonogashira/Stille cascades first couple alkynes at C(6), then utilize organostannanes for C(4) functionalization. These protocols achieve 65–82% yields for unsymmetrical 4,6-dialkynylquinazolines like 4-(phenylethynyl)-6-(3-hydroxyprop-1-ynyl)quinazoline, showcasing operational efficiency [1].
Table 2: One-Pot Double Functionalization Strategies
Method | First Coupling (C6-I) | Conditions | Second Coupling (C4-Cl) | Conditions | Product | Yield |
---|---|---|---|---|---|---|
Bis-Sonogashira | Ph-C≡CH | Pd/Cu, rt, 2h | HO(CH₂)₂C≡CH | Pd/Cu, 60°C, 12h | 4-(2-phenylethynyl)-6-(3-hydroxyprop-1-ynyl)quinazoline | 75% |
Sonogashira/Stille | Ph-C≡CH | Pd/Cu, rt, 2h | (CH₃CH₂)₃Sn-CH=CHPh | Pd(OAc)₂, 80°C, 8h | 4-styryl-6-(phenylethynyl)quinazoline | 82% |
Contrary to chloro-bromo-quinazolines where C(4)-Cl dominates reactivity, the C(6)-I bond in 2-chloro-6-iodoquinazoline undergoes preferential cross-coupling. DFT calculations (B3LYP/6-311G(d)) confirm this reversal: the C(6)-I BDE (66.45 kcal/mol) is significantly weaker than the C(4)-Cl bond (83.14 kcal/mol), overriding the α-nitrogen activation at C(4). This intrinsic bond strength hierarchy dictates sequential functionalization: C(6)-I reacts under mild conditions (e.g., Sonogashira, rt), while C(4)-Cl requires harsher conditions (e.g., Suzuki, 80–100°C) or specialized catalysts (XPhos, SPhos). Selectivity is further demonstrated by Sonogashira reactions of 3a with phenylacetylene, yielding exclusively 4a (4-chloro-2-phenyl-6-(phenylethynyl)quinazoline) without C(4)-Cl participation [1] [2] [4].
Despite its higher BDE, the C(4)-Cl bond benefits from α-nitrogen activation via two synergistic mechanisms:
2-Aryl-6-iodoquinazolin-4(3H)-ones (2a-d) serve as direct precursors to 2-aryl-4-chloro-6-iodoquinazolines (3a-d). Aromatization employs POCl₃ as both chlorinating agent and solvent, with triethylamine (NEt₃) as an acid scavenger under reflux (6 h). This method efficiently converts the 4-carbonyl group into the 4-chloro substituent with high yields (74–86%). Critical parameters include:
Synthesis of the quinazolinone precursors (2a-d) utilizes molecular iodine (I₂) as a cyclodehydrating agent. 2-Amino-5-iodobenzamide (1) reacts with substituted benzaldehydes in refluxing ethanol (7 h), where I₂ facilitates imine formation and subsequent electrophilic cyclization via iodonium ion intermediates. This one-pot method achieves high yields (83–98%) and tolerates electron-donating (4-OMe) and electron-withdrawing (4-F, 4-Cl) benzaldehydes. Advantages include:
Table 3: Synthesis of 2-Aryl-4-chloro-6-iodoquinazolines via Cyclocondensation-Aromatization
Benzaldehyde | Quinazolinone (2) | Yield (%) | 4-Chloro-6-iodoquinazoline (3) | Yield (%) |
---|---|---|---|---|
4-H-C₆H₄CHO | 2a | 83 | 3a (R=H) | 86 |
4-F-C₆H₄CHO | 2b | 93 | 3b (R=F) | 78 |
4-Cl-C₆H₄CHO | 2c | 89 | 3c (R=Cl) | 74 |
4-MeO-C₆H₄CHO | 2d | 98 | 3d (R=OMe) | 82 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8